[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester
Description
[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester is a chiral compound featuring a pyrrolidine ring with S-configuration at both the pyrrolidin-3-yl and 2-amino-propionyl stereocenters. The tert-butyl carbamate group serves as a protective moiety for the amine, making this compound a valuable intermediate in peptide synthesis and medicinal chemistry. Its applications likely include protease inhibitor development and as a building block for bioactive molecules.
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3/c1-8(13)10(16)15-6-5-9(7-15)14-11(17)18-12(2,3)4/h8-9H,5-7,13H2,1-4H3,(H,14,17)/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTITAFHEWPAIL-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)NC(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CC[C@@H](C1)NC(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester typically involves the Steglich esterification method. This method is known for its mild reaction conditions, which are suitable for the formation of tert-butyl esters. The reaction involves the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The carboxylic acid reacts with DCC to form an O-acylisourea intermediate, which then reacts with the alcohol to form the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The scalability of the Steglich esterification makes it a viable method for industrial production.
Chemical Reactions Analysis
Types of Reactions
[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the amino group.
Reduction: Alcohol derivatives of the ester group.
Substitution: Substituted derivatives at the amino group.
Scientific Research Applications
[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and exert various effects.
Comparison with Similar Compounds
Research Findings and Trends
- Biological Activity : Cyclopropyl-substituted pyrrolidine derivatives () show promise in inhibiting HCV NS3/4A protease, with IC₅₀ values comparable to boceprevir analogs .
- Stability : tert-Butyl carbamates (target compound) demonstrate superior stability under acidic conditions compared to isopropyl variants, making them preferable for solid-phase peptide synthesis .
- Supplier Landscape : Specialized suppliers like Parchem and Fluorochem () provide these compounds in research quantities, though availability varies by substituent and stereochemistry.
Biological Activity
[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester is a compound of increasing interest in the fields of organic chemistry and pharmacology. Its unique structure, featuring a pyrrolidine ring and an amino group, positions it as a versatile molecule with potential biological applications. This article delves into its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 241.33 g/mol. The compound is characterized by the presence of a tert-butyl ester, which enhances its stability and resistance to hydrolysis compared to other esters.
Synthesis Methods
The synthesis of this compound typically employs the Steglich esterification method , which utilizes dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. This method is favored for its mild reaction conditions, making it suitable for sensitive functional groups.
Synthetic Route:
- Reagents : DCC, DMAP, and the appropriate amino acids.
- Conditions : The reaction is generally carried out under an inert atmosphere at room temperature.
- Yield : High yields are reported due to the efficiency of the Steglich method.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions. The amino group can participate in nucleophilic reactions, while the ester group can undergo hydrolysis to release active intermediates.
Case Studies and Research Findings
Several studies have investigated the pharmacological properties of this compound:
- Neuroprotective Effects : Research has indicated that derivatives of this compound exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Alzheimer's. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines. The exact pathways remain under investigation, but it is believed to involve mitochondrial dysfunction and activation of caspases.
- Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating potential applications in developing new antibiotics.
Comparative Analysis with Similar Compounds
| Compound | Structure | Biological Activity | Stability |
|---|---|---|---|
| [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid methyl ester | Methyl Ester | Moderate | Low |
| [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid ethyl ester | Ethyl Ester | Moderate | Medium |
| This compound | Tert-butyl Ester | High | High |
The tert-butyl ester exhibits superior stability and biological activity compared to its methyl and ethyl counterparts, making it a prime candidate for further research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
